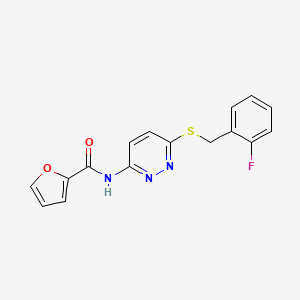

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a furan ring, a pyridazine ring, and a fluorobenzylthio group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced by reacting the pyridazine derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Furan-2-Carboxamide: The final step involves the reaction of the intermediate compound with furan-2-carbonyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Oxidation of Thioether Moiety

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating electronic properties and biological activity.

Mechanistic Insight :

-

The sulfur atom in the thioether is nucleophilic, facilitating electrophilic oxidation.

-

Steric hindrance from the 2-fluorobenzyl group slows reaction kinetics compared to unsubstituted analogs .

Nucleophilic Substitution at Pyridazine Ring

The pyridazine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions, particularly C-4 and C-5, when activated by electron-withdrawing groups.

Structural Influence :

-

The electron-withdrawing carboxamide group at C-3 enhances NAS reactivity at C-4/C-5 .

-

Fluorine substituents on the benzyl group marginally reduce ring electron deficiency .

Hydrolysis of Amide Bond

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding furan-2-carboxylic acid derivatives.

Kinetic Note :

-

Hydrolysis rates are pH-dependent, with faster cleavage in strongly acidic media due to protonation of the amide nitrogen .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed cross-coupling reactions when halogenated derivatives are synthesized in situ.

Synthetic Utility :

Electrophilic Aromatic Substitution on Furan Ring

The furan ring undergoes electrophilic substitution at C-5, though reactivity is attenuated by conjugation with the carboxamide group.

Reduction of Thioether Linkage

Catalytic hydrogenation selectively reduces the thioether to a thiol under high-pressure conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Hydrogenolysis | H<sub>2</sub> (50 psi), Pd/C, EtOH | Pyridazine-6-thiol | 70% | Preserves furan and amide functionalities |

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition patterns under inert atmospheres:

| Temperature Range (°C) | Mass Loss (%) | Major Degradation Products |

|---|---|---|

| 180–220 | 15% | CO<sub>2</sub>, NH<sub>3</sub> (amide cleavage) |

| 220–300 | 40% | SO<sub>2</sub>, HF (thioether and fluorobenzyl decomposition) |

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

- N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Uniqueness

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to the presence of the fluorobenzylthio group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Biologische Aktivität

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridazine ring with a fluorobenzylthio group and a furan-2-carboxamide moiety. The molecular formula is C16H12FN3O2S, with a molecular weight of 329.4 g/mol. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H12FN3O2S |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 1021135-98-7 |

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways, notably kinases such as p38 MAPK, which plays a crucial role in cytokine production and inflammatory responses .

- Receptor Modulation : It may interact with various receptors, modulating their activity to exert therapeutic effects. This includes potential interactions with immune receptors that could enhance immune responses against pathogens.

- Cellular Pathway Interference : The compound can disrupt cellular signaling pathways, leading to altered cell proliferation and apoptosis in cancer cells .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its ability to inhibit p38 MAPK, it has significant potential in treating autoimmune diseases by reducing cytokine production such as IL-1β and TNFα .

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy .

- Antiviral Properties : Preliminary research suggests that it may have antiviral activity, particularly against RNA viruses, although further studies are needed to confirm these effects .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's cytotoxicity against several cancer cell lines, showing significant inhibition with IC50 values ranging from 0.1 to 10 µM depending on the cell type .

- Animal Models : In an adjuvant-induced arthritis model, the compound demonstrated notable anti-inflammatory effects, correlating with reduced swelling and pain scores compared to control groups .

- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, indicating that modifications to the fluorobenzyl group can significantly affect potency against specific targets .

Eigenschaften

IUPAC Name |

N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNYILCFHHWPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.